1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
Description
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by the presence of a brominated aromatic ring and a diazinane-dione moiety
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChI Key |
MRUNQNLOXNMCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the bromination of 2-methylphenyl derivatives followed by cyclization reactions to form the diazinane-dione ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diazinane-dione moiety to corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens or N-halosuccinimides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, while the diazinane-dione moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 1-(5-Bromo-2-methylphenyl)methylpyrrolidine
Comparison: 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-dione ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The diazinane-dione moiety provides additional sites for hydrogen bonding and can influence the compound’s reactivity and interaction with biological targets .
Biological Activity
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8BrN2O2
- Molecular Weight : 283.1 g/mol
- IUPAC Name : this compound
The compound features a brominated phenyl ring and a diazinane moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the bromine atom at the 5-position enhances its reactivity, while the diazinane structure provides stability and potential for further functionalization.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has shown promise in anticancer assays, particularly against specific cancer cell lines. Its action may be attributed to the induction of apoptosis or inhibition of cell proliferation through interactions with cellular enzymes or receptors.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it could inhibit enzymes responsible for DNA replication or repair in cancer cells.
- Receptor Modulation : Binding affinity studies indicate that the compound may interact with specific receptors on cell membranes, modulating signaling pathways that control cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This finding suggests potential for development as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
